n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
Description
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine (CAS: 1250486-37-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a pyrazole-containing ethylamine side chain. The 1,2,4-oxadiazole moiety is known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry to replace ester or amide functionalities . The pyrazole group contributes to hydrogen bonding and π-π stacking interactions, enhancing binding affinity in biological targets . This compound is listed as a building block for drug discovery, with two suppliers identified in commercial databases .
Properties
Molecular Formula |
C9H13N5O |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C9H13N5O/c1-8-12-9(15-13-8)7-10-4-6-14-5-2-3-11-14/h2-3,5,10H,4,6-7H2,1H3 |
InChI Key |
JNWWUAKGKUDSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves the coupling of the oxadiazole and pyrazole rings through a suitable linker, often using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring undergoes nucleophilic substitution at the methyl group or adjacent positions. For example:
-
Reaction with phenacyl bromide : Substitution at the oxadiazole’s methyl group occurs in ethanol/water (1:1), yielding derivatives with extended aromatic systems .
-
Coupling with EDCI : The amine group reacts with carboxylic acids via carbodiimide-mediated coupling, forming amide bonds under mild conditions .
Key Conditions :
| Reaction Type | Reagents/Solvents | Temperature/Time | Yield |
|---|---|---|---|
| Nucleophilic substitution | Phenacyl bromide, EtOH/H₂O | Reflux, 3–6 hrs | 65–76% |
| Amide coupling | EDCI, DCM | RT, 12–24 hrs | 50–70% |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
-
Acid-catalyzed cyclization : In the presence of HCl or H₂SO₄, intramolecular cyclization generates pyrazolo-oxadiazole hybrids .
-
Thioureation : Reaction with carbon disulfide (CS₂) and KOH forms thiolated intermediates, which cyclize to 1,3,4-thiadiazoles under oxidative conditions .
Example :
-
Cyclization with CS₂/KOH in ethanol (80%) produces potassium thiolate intermediates, which react further with alkyl halides .
Oxidation and Reduction
-
Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the pyrazole’s nitrogen atoms, forming N-oxides .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole ring to a diamine derivative, though this reaction is sensitive to steric hindrance .
Challenges :
-
Instability of primary amine analogs under basic conditions leads to elimination products (e.g., 3-methyl-5-vinyl-1,2,4-oxadiazole) .
Electrophilic Aromatic Substitution
The pyrazole ring directs electrophilic substitution to the N1 and C4 positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C4 .
-
Halogenation : Bromine or iodine in acetic acid yields 4-halo derivatives .
Regioselectivity :
| Electrophile | Position | Product Application |
|---|---|---|
| NO₂⁺ | C4 | Precursor for bioactive agents |
| Br₂ | C4 | Cross-coupling intermediates |
Coordination Chemistry
The compound acts as a ligand for transition metals:
-
Metal complexes : Coordination with Cu(II) or Fe(III) ions via pyrazole and oxadiazole nitrogen atoms enhances catalytic activity in oxidation reactions .
-
Stoichiometry : Typically forms 1:2 (metal:ligand) complexes, confirmed by UV-Vis and ESR spectroscopy .
Stability and Degradation
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Pyrazole Moieties
(i) N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide (28)
- Structure : Combines a 3-methyl-1,2,4-oxadiazole with a trifluoromethyl-substituted pyrazole and a 4-nitrophenylacetamide tail.
- Synthesis: Yielded 61% via coupling of intermediate 17 with 2-phenoxyacetic acid .
- Applications : Designed as a metabolically stable modulator, likely targeting inflammatory or oncogenic pathways due to the trifluoromethyl and nitro groups .
(ii) N-(1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine (74)
(iii) 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Structure : Simplified analogue lacking the pyrazole group.
- Applications : Used as a precursor in peptidomimetics and kinase inhibitors. Molecular weight: 127.15 g/mol .
Table 1: Key Data for Oxadiazole-Pyrazole Analogues
Compounds with Alternative Heterocycles
(i) 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Functional and Metabolic Comparisons
- Metabolic Stability : The 1,2,4-oxadiazole group in the target compound confers resistance to enzymatic degradation compared to esters or amides, a feature shared with Compound 28 and 74 .
- Bioactivity : Pyrazole-containing compounds (e.g., Compound 28) often target kinases or G-protein-coupled receptors, while triazole analogues (e.g., ) are prevalent in antimicrobial scaffolds.
- Synthetic Accessibility : The target compound’s synthesis (via reductive amination or nucleophilic substitution) is less complex than that of Compound 74, which requires multi-step coupling .
Biological Activity
The compound n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a novel derivative that combines the oxadiazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antimicrobial, anticonvulsant, and insecticidal properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a 3-methyl-1,2,4-oxadiazole ring linked to a pyrazole group, which is crucial for its biological activity.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole ring have shown significant activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 - 32 μg/mL |
| Other derivatives | E. coli | 64 - 256 mg/mL |
Research indicates that these compounds can be more effective than standard antibiotics like chloramphenicol .
2. Anticonvulsant Activity
The anticonvulsant potential of oxadiazole derivatives has been explored in various models. A study demonstrated that introducing amino groups at specific positions in the oxadiazole ring enhances anticonvulsant activity. The compound was tested in multiple seizure models and showed promising results.
| Model | Activity Level |
|---|---|
| MES (Maximal Electroshock) | Active |
| scPTZ (Pentylenetetrazol) | Active |
| scSTY (Strychnine) | Active |
These findings suggest that modifications to the oxadiazole structure can lead to improved efficacy in seizure management .
3. Insecticidal Activity
Recent investigations into the insecticidal properties of oxadiazole derivatives have yielded promising results. A series of compounds were tested against agricultural pests such as Mythimna separate and Helicoverpa armigera. The compound exhibited significant insecticidal activity with an LC50 value indicating effective lethality.
| Insect Species | Concentration (mg/L) | Activity Level |
|---|---|---|
| Mythimna separate | 500 | 70% lethality |
| Helicoverpa armigera | 500 | Moderate activity |
The potential for these compounds as agricultural pesticides is noteworthy due to their effectiveness and lower toxicity compared to conventional pesticides .
Case Studies
A notable case study involved synthesizing a series of pyrazole-linked oxadiazoles and evaluating their biological activities. The results indicated that structural modifications significantly influenced both antimicrobial and insecticidal properties. Compounds with specific substituents showed enhanced activity against resistant strains of bacteria and agricultural pests.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, and how can intermediates be characterized?
- Methodology :
- Step 1 : Synthesize the oxadiazole core via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated for similar oxadiazole derivatives .
- Step 2 : Introduce the pyrazole moiety through nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Characterization : Confirm intermediate structures using FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., pyrazole proton signals at δ 6.5–7.5 ppm), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers optimize reaction conditions for introducing the pyrazole group while minimizing side products?
- Methodology :
- Use design of experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios).
- Monitor reaction progress via TLC or HPLC and isolate products using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are critical for verifying the purity and structure of the final compound?
- Methodology :
- Purity : Assess via HPLC with a C18 column (UV detection at 254 nm) and ≥95% purity threshold .
- Structure Confirmation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity. X-ray crystallography (if crystalline) provides unambiguous proof, as seen in triazole derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the oxadiazole and pyrazole moieties in nucleophilic substitution reactions?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for substitution reactions.
- Use molecular docking to simulate interactions with biological targets (e.g., enzymes) and prioritize synthetic targets .
Q. What strategies can resolve contradictory data between theoretical (in silico) predictions and experimental bioactivity results?
- Methodology :
- Case Study : If a compound shows predicted binding to a kinase but no experimental inhibition:
Reassess docking parameters (e.g., solvation effects, protein flexibility).
Validate assays using positive controls (e.g., staurosporine for kinase inhibition).
Explore off-target effects via proteome-wide profiling .
Q. How can structure-activity relationship (SAR) studies guide the modification of the oxadiazole-pyrazole scaffold?
- Methodology :
- Synthesize analogs with variations (e.g., methyl → ethyl on oxadiazole; pyrazole N-substituents).
- Test bioactivity in dose-response assays (IC₅₀ values) and correlate with electronic (Hammett σ) or steric (Taft’s Es) parameters .
Q. What experimental approaches are effective in isolating and characterizing stereoisomers or regioisomers of this compound?
- Methodology :
- Use chiral HPLC (e.g., Chiralpak® columns) or preparative SFC (supercritical fluid chromatography) for isomer separation.
- Assign configurations via NOESY (nuclear Overhauser effect) or X-ray diffraction, as applied to triazole analogs .
Q. How can metabolic stability studies inform the design of derivatives with improved pharmacokinetics?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
